2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-
Description
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- is an organic compound that belongs to the class of 1,3-diketones This compound is characterized by the presence of a nitro group and a phenyl group attached to the central carbon atom of the pentanedione structure
Properties
CAS No. |
189952-21-4 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-[(1R)-2-nitro-1-phenylethyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H15NO4/c1-9(15)13(10(2)16)12(8-14(17)18)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3/t12-/m0/s1 |
InChI Key |
OPKHMCBLQAHSEN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- can be achieved through several methods. One common approach involves the condensation of 2,4-pentanedione with a nitro-substituted phenylacetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The diketone structure can be reduced to a diol using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding diol.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The diketone structure can chelate metal ions, influencing enzymatic activities and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler diketone without the nitro and phenyl groups.
3-Nitroacetophenone: Contains a nitro group and a phenyl group but lacks the diketone structure.
Acetylacetone: Another 1,3-diketone with different substituents.
Uniqueness
2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]- is unique due to the combination of its nitro group, phenyl group, and diketone structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
